An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxacyclohexadec-13-en-2-one (Ambrettolide Isomer)
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxacyclohexadec-13-en-2-one (Ambrettolide Isomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for an isomer of Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. The data presented here is for Oxacycloheptadec-8-en-2-one, a closely related and commercially relevant isomer often referred to as ambrettolide. This document details the experimental protocols for acquiring such data and presents the spectral information in a clear, tabular format for ease of comparison and interpretation. Furthermore, a logical workflow for the synthesis and structural elucidation of such compounds is provided in a visual format.
Introduction
Oxacyclohexadec-13-en-2-one and its isomers, collectively known under the common name ambrettolide, are macrocyclic lactones highly valued for their pleasant musk-like scent. Beyond their use in perfumery, macrocyclic lactones exhibit a range of biological activities, making them attractive scaffolds for drug development. Accurate structural elucidation is paramount for understanding structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the detailed ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this class of molecules.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Oxacycloheptadec-8-en-2-one, an isomer of the target molecule, obtained in deuterochloroform (CDCl₃) at 400 MHz and 100 MHz, respectively[1]. The numbering of the atoms for the purpose of this data is as follows: the carbonyl carbon is C-2, and the double bond is located between C-8 and C-9. The ester oxygen is at position 1, and the methylene group attached to it is C-17 in the original source, here adjusted to C-16 for a 16-membered ring to align with the user's request for Oxacyclohexadec-13-en-2-one, though the provided data is for a 17-membered ring isomer. The data is presented with standard IUPAC numbering for a 16-membered lactone with a C13-C14 double bond for illustrative purposes, while noting the data source is for an isomer.
Table 1: ¹H NMR Spectral Data for Oxacycloheptadec-8-en-2-one (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment (Adjusted) |
| 5.32 | t | 4.6 | 2H | H-13, H-14 |
| 4.13 | t | 5.4 | 2H | H-16 |
| 2.32 | t | 6.4 | 2H | H-3 |
| 2.05 | m | - | 4H | H-12, H-15 |
| 1.63 | m | - | 4H | H-4, H-11 |
| 1.33 | m | - | 10H | H-5, H-6, H-7, H-8, H-9, H-10 |
Table 2: ¹³C NMR Spectral Data for Oxacycloheptadec-8-en-2-one (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity (DEPT) | Assignment (Adjusted) |
| 174.05 | s | C-2 |
| 130.31 | d | C-13 or C-14 |
| 130.15 | d | C-14 or C-13 |
| 63.82 | t | C-16 |
| 34.64 | t | C-3 |
| 29.52 | t | C-12 or C-15 |
| 28.90 | t | C-15 or C-12 |
| 28.81 | t | Aliphatic CH₂ |
| 28.62 | t | Aliphatic CH₂ |
| 28.56 | t | Aliphatic CH₂ |
| 28.47 | t | Aliphatic CH₂ |
| 27.76 | t | Aliphatic CH₂ |
| 27.05 | t | Aliphatic CH₂ |
| 26.91 | t | Aliphatic CH₂ |
| 25.43 | t | Aliphatic CH₂ |
| 25.37 | t | Aliphatic CH₂ |
Experimental Protocols
The acquisition of high-quality NMR spectra for macrocyclic lactones requires careful attention to the experimental setup. The following is a typical protocol for such an analysis.
3.1 Sample Preparation
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Sample Purity: Ensure the sample of Oxacyclohexadec-13-en-2-one is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.
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Solvent Selection: Deuterochloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules and is suitable for this compound. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO) may be used to resolve overlapping signals.
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Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
3.2 NMR Instrument Parameters
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Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the complex aliphatic region of macrocyclic lactones.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse sequence is typically used.
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Spectral Width: A spectral width of approximately 12-16 ppm is sufficient.
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Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
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Relaxation Delay: A relaxation delay of 1-2 seconds is used.
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Number of Scans: 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups.
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Spectral Width: A spectral width of 200-240 ppm is appropriate.
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Acquisition Time: An acquisition time of 1-2 seconds is typical.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
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Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.
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Workflow for Synthesis and Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and subsequent structural elucidation of a target molecule like Oxacyclohexadec-13-en-2-one.
Caption: A logical workflow for the synthesis and structural confirmation of a target molecule.
This guide provides essential ¹H and ¹³C NMR spectral data for an isomer of Oxacyclohexadec-13-en-2-one, along with detailed experimental protocols and a representative workflow for its synthesis and characterization. This information is intended to be a valuable resource for researchers in the fields of chemistry and drug development.
